molecular formula C10H12N2O2 B3021136 (5-ethoxy-1H-benzimidazol-2-yl)methanol CAS No. 889961-14-2

(5-ethoxy-1H-benzimidazol-2-yl)methanol

Cat. No. B3021136
CAS RN: 889961-14-2
M. Wt: 192.21 g/mol
InChI Key: YDASGJWFOCWHRN-UHFFFAOYSA-N
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Description

“(5-ethoxy-1H-benzimidazol-2-yl)methanol” is a chemical compound with the CAS Number: 889961-14-2. It has a molecular weight of 192.22 and its IUPAC name is the same as its common name . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “(5-ethoxy-1H-benzimidazol-2-yl)methanol” is C10H12N2O2 . The InChI code is 1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“(5-ethoxy-1H-benzimidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 192.22 .

Scientific Research Applications

Coordination Chemistry and Catalysis

Imidazole-containing ligands play a crucial role in coordination chemistry. Consider the following applications:

Fluorescent Materials and Imaging Agents

Imidazole derivatives contribute to the development of fluorescent materials and imaging probes:

Biological Signaling Pathways

Imidazoles are involved in various biological processes. While specific studies on this compound are limited, consider the following:

Synthetic Routes and Pharmacophore Design

Understanding synthetic methods and pharmacophore design is crucial for drug development:

Potential Anticancer Agents

Although direct evidence for this compound’s anticancer activity is lacking, its structural features warrant further investigation. Molecular docking studies could shed light on its interaction with DNA and potential inhibition ability .

Safety And Hazards

The safety data sheet (SDS) for “(5-ethoxy-1H-benzimidazol-2-yl)methanol” can provide detailed information on its hazards, handling, and storage .

properties

IUPAC Name

(6-ethoxy-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASGJWFOCWHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415427
Record name (5-ethoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethoxy-1H-benzimidazol-2-yl)methanol

CAS RN

889961-14-2
Record name (5-ethoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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